molecular formula C10H16FNO4 B12963814 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B12963814
M. Wt: 233.24 g/mol
InChI Key: BUNHNBQISAFFOR-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid is a chiral bicyclic compound featuring a pyrrolidine ring substituted with a fluorine atom at the 3-position and a carboxylic acid group at the 2-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes.

Properties

IUPAC Name

3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-4-6(11)7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNHNBQISAFFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with commercially available pyrrolidine derivatives or fluorinated pyrrolidine precursors. The key steps include:

  • Fluorination at the 3-position of the pyrrolidine ring.
  • Protection of the amino group using the tert-butoxycarbonyl (Boc) group to prevent side reactions.
  • Introduction or retention of the carboxylic acid functionality at the 2-position.

This approach ensures the compound’s chirality and functional group integrity are maintained throughout the synthesis.

Protection of the Amino Group

The amino group of the pyrrolidine ring is protected by the tert-butoxycarbonyl (Boc) group, which stabilizes the amine during subsequent reactions. The Boc protection is typically achieved by reacting the free amine or fluorinated pyrrolidine intermediate with Boc anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature, providing high selectivity and yield.

Fluorination Methods

Selective fluorination at the 3-position of the pyrrolidine ring is a critical step. Common fluorinating agents and methods include:

  • Use of electrophilic fluorinating reagents on protected pyrrolidine intermediates.
  • Direct fluorination of pyrrolidine derivatives under controlled conditions to avoid over-fluorination or side reactions.

Carboxylation and Hydrolysis

The carboxylic acid group at the 2-position can be introduced or retained through:

  • Hydrolysis of ester precursors such as methyl or ethyl esters of fluoropyrrolidine derivatives using aqueous sodium hydroxide or potassium hydroxide in mixed solvents like methanol and tetrahydrofuran.
  • Acidification of the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product.

For example, methyl (2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylate can be hydrolyzed with sodium hydroxide in THF/methanol, followed by acidification to yield the corresponding carboxylic acid in good yield.

Purification Techniques

Purification of the final product is typically achieved by:

  • Recrystallization from suitable solvents.
  • Column chromatography to separate the desired compound from impurities.
  • Washing with brine and drying over sodium sulfate to remove residual water.

These methods ensure high purity suitable for research and industrial applications.

Industrial Scale and Continuous Flow Synthesis

For industrial production, the synthesis is often scaled up using continuous flow microreactor systems. These systems provide:

  • Enhanced control over reaction parameters.
  • Improved reaction efficiency and reproducibility.
  • Reduced waste generation and better safety profiles.

Optimization of reaction conditions such as temperature, solvent choice, and reagent concentrations is critical to maximize yield and purity on a large scale.

Summary Table of Preparation Steps

Step Description Typical Conditions/Notes
Starting Material Commercially available pyrrolidine or fluoropyrrolidine derivatives Purity > 98% recommended
Amino Group Protection Boc protection using Boc anhydride and base (e.g., triethylamine) Room temperature, dichloromethane solvent
Fluorination Electrophilic fluorination at 3-position Controlled fluorinating agents, inert atmosphere
Ester Hydrolysis/Carboxylation Hydrolysis of ester precursors with NaOH or KOH in MeOH/THF, followed by acidification 2 hours stirring, pH adjusted to ~3 with HCl
Purification Recrystallization or column chromatography Use of brine wash, drying agents like Na2SO4
Industrial Scale-up Continuous flow microreactor systems Optimized flow rates, temperature control, solvent system

Research Findings and Data

  • Hydrolysis of methyl esters of fluoropyrrolidine derivatives under basic conditions yields the corresponding carboxylic acids with yields typically above 85%.
  • Boc protection reactions proceed efficiently at room temperature with minimal side products, facilitating downstream reactions.
  • Continuous flow synthesis has been demonstrated to improve reaction efficiency and reduce impurities compared to batch processes.
  • Solubility and formulation data indicate that the compound can be dissolved in DMSO and formulated with co-solvents such as PEG300 and Tween 80 for biological applications.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions to occur at other functional groups. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key analogues from literature and commercial sources include:

Compound Name Substituents/Modifications CAS Number Key Features References
1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid 3-(3-Fluorobenzyl) side chain Not provided Enhanced lipophilicity due to aromatic fluorination; potential CNS activity
1-(tert-Butoxycarbonyl)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid 4,4-Difluoro; 3,3-dimethyl 1499790-44-1 Increased steric hindrance; altered ring conformation
1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid Piperidine core; 4-(3-fluoroanilino) substituent 1159835-39-8 Expanded ring size (piperidine); hydrogen-bonding capability
5-tert-Butoxycarbonylamino-2-fluoroisonicotinic acid Pyridine core; 2-fluoro; isonicotinic acid derivative 171178-42-0 Aromatic system with distinct electronic properties

Key Observations :

  • Fluorine Position : Fluorine at the 3-position (target compound) vs. 4,4-difluoro () alters electronic effects and steric interactions. Difluoro substitution may enhance metabolic stability but reduce solubility .
  • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) derivatives (e.g., ) influence conformational flexibility and binding affinity in biological targets.
  • Aromatic vs. Aliphatic Fluorination : The 3-fluorobenzyl substituent () introduces aromatic fluorination, increasing lipophilicity compared to aliphatic fluorination in the target compound.

Spectroscopic and Analytical Comparisons

  • FTIR : A related pyrrolidine carboxylic acid derivative (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid () exhibits characteristic peaks at 1675 cm⁻¹ (C=O stretch) and 1546 cm⁻¹ (N-H bend), suggesting similar carbonyl and amine signatures in Boc-protected analogues .
  • Mass Spectrometry : The same compound () shows a molecular ion peak at m/z 466 ([M+H]⁺), consistent with Boc-protected pyrrolidine frameworks.

Biological Activity

1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid, often referred to as Boc-F-Pyrrolidine, is a fluorinated derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 3-position of the pyrrolidine ring. The biological activity of this compound is of significant interest for its potential applications in drug development and therapeutic interventions.

Basic Information

PropertyValue
IUPAC Name (2S,3R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid
CAS Number 1821783-71-4
Molecular Formula C10H16FNO4
Molecular Weight 233.24 g/mol
Purity 97%

The biological activity of 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid primarily revolves around its interactions with various biochemical pathways. Research indicates that fluorinated compounds can exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts. The presence of a fluorine atom can influence the binding affinity to biological targets, such as enzymes and receptors.

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. For instance, it has been investigated in the context of chimeric antigen receptor (CAR) T-cell therapy, where it was used to enhance the efficacy of T-cells targeting CD19 in B-cell malignancies. The combination of this compound with other therapeutic agents showed promising results in preclinical models, suggesting a synergistic effect that warrants further investigation .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that compounds with similar structures may possess neuroprotective effects. Preliminary studies indicate that pyrrolidine derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties, which could be beneficial in neurodegenerative diseases . However, specific studies focusing on 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid in this context are still limited.

Study 1: Anticancer Efficacy

A study conducted by researchers at St Andrews University evaluated the effectiveness of various fluorinated pyrrolidine derivatives, including Boc-F-Pyrrolidine, against cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity against specific cancer types, particularly those expressing CD19. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Pharmacokinetic Profile

Another investigation focused on the pharmacokinetic properties of 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid. The study found that the compound displayed favorable absorption characteristics and metabolic stability in vivo, making it a suitable candidate for further development as a therapeutic agent .

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